4-Oleoylmorpholine
Overview
Description
Synthesis Analysis
The synthesis of 4-Oleoylmorpholine involves the reaction between oleic acid (OA) and morpholine. The kinetics of this process have been studied in a semibatch reactor system. The reaction is zero order in morpholine, first order in OA, and overall first order at temperatures ≥140°C. At lower temperatures, the reaction deviates from elementary kinetics. The formation of 4-Oleoylmorpholine is achievable with high OA conversions, and excess morpholine can be removed via rotary evaporation .
Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has explored the development of bioactive molecules with less toxicity, including the synthesis of derivatives such as thiomorpholine, which involves nucleophilic substitution reactions. These derivatives have been investigated for their antimicrobial activity, demonstrating potential applications in therapeutic contexts (D. Kardile & N. Kalyane, 2010).
Material Science and Organic Electronics
In the field of material science and organic electronics, derivatives of phenanthroline, including modifications like 4,7-bisphenyl-1,10-phenanthroline, have been studied. These compounds are promising for their application in organic light-emitting diodes (OLEDs) due to their large electron mobility and high thermal stability (Zhengyang Bin et al., 2020).
Electrochemistry and Corrosion Science
Amine derivatives, including 4-(2-aminoethyl)-morpholine oleate, have been analyzed for their effects on electrode reactions, specifically on iron in sulphuric acid solutions. These compounds have shown to retard hydrogen evolution and iron ionization electrode processes (T. Szauer & Z. Klenowicz, 1975).
Quantum Dot Synthesis
The use of N-oleoylmorpholine as a solvent in the synthesis of quantum dots, specifically for the fabrication of CdSexS1−x alloyed quantum dots, has been explored. This research highlights the potential of using such solvents in creating materials with varied emission colors and high photoluminescent quantum yield (Binbin Wang et al., 2012).
Organic Synthesis and Catalysis
The application of alpha,alpha-dimethylmorpholinone-containing chiral ketone catalysts in asymmetric epoxidation of olefins has been studied. This demonstrates the potential of morpholine derivatives in catalysis, achieving high enantiomeric excess in specific reactions (O. A. Wong et al., 2009).
properties
IUPAC Name |
(Z)-1-morpholin-4-yloctadec-9-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(24)23-18-20-25-21-19-23/h9-10H,2-8,11-21H2,1H3/b10-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLQCNYCMRDLBA-KTKRTIGZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H41NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501036053 | |
Record name | 4-Oleoylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501036053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oleoylmorpholine | |
CAS RN |
5299-52-5 | |
Record name | Oleoylmorpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5299-52-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Oleoylmorpholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005299525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Oleoylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501036053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-oleoylmorpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.771 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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